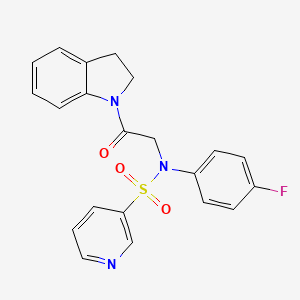

N-(4-fluorophenyl)-N-(2-(indolin-1-yl)-2-oxoethyl)pyridine-3-sulfonamide

Description

N-(4-fluorophenyl)-N-(2-(indolin-1-yl)-2-oxoethyl)pyridine-3-sulfonamide is a sulfonamide derivative featuring a fluorinated aromatic ring (4-fluorophenyl), an indolin-1-yl-2-oxoethyl moiety, and a pyridine-3-sulfonamide group.

Properties

IUPAC Name |

N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-N-(4-fluorophenyl)pyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FN3O3S/c22-17-7-9-18(10-8-17)25(29(27,28)19-5-3-12-23-14-19)15-21(26)24-13-11-16-4-1-2-6-20(16)24/h1-10,12,14H,11,13,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQOAULLYMNMTIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CN(C3=CC=C(C=C3)F)S(=O)(=O)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Indolin-1-yl Intermediate Synthesis

The indolin-1-yl moiety is synthesized via cyclization and functionalization of nitrobenzene precursors. A representative pathway involves:

- Reductive Cyclization : 2-Nitrobenzylamine undergoes hydrogenation over palladium catalysts (e.g., Pd/C) to form indoline.

- Oxoethyl Functionalization : The indoline intermediate reacts with chloroacetyl chloride in dichloromethane (CH₂Cl₂) under basic conditions (e.g., triethylamine) to yield 2-(indolin-1-yl)-2-oxoethyl chloride.

Key Reaction Conditions :

Fluorophenyl Group Introduction

The 4-fluorophenyl group is introduced via nucleophilic aromatic substitution (NAS) or palladium-catalyzed cross-coupling:

- NAS Approach : 4-Fluoronitrobenzene reacts with amines in dimethylformamide (DMF) at 80°C, followed by nitro group reduction.

- Buchwald-Hartwig Amination : Aryl halides (e.g., 4-bromofluorobenzene) couple with amines using Pd(dppf)Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) as the catalyst.

Optimization Parameters :

Sulfonamide Linkage Formation

The sulfonamide bond is formed by reacting pyridine-3-sulfonyl chloride with the amine intermediate:

- Sulfonylation : The amine (e.g., N-(4-fluorophenyl)ethylenediamine) reacts with pyridine-3-sulfonyl chloride in CH₂Cl₂ at 0°C.

- Workup : The crude product is washed with saturated NaHCO₃ and purified via recrystallization from ethanol.

Critical Factors :

Final Coupling and Deprotection

The indolin-1-yl and sulfonamide intermediates are coupled using carbodiimide-based reagents:

- Amide Bond Formation : EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) facilitate coupling in CH₂Cl₂ at room temperature.

- Deprotection : tert-Butoxycarbonyl (Boc) groups are removed with trifluoroacetic acid (TFA) in CH₂Cl₂, followed by neutralization with aqueous NaHCO₃.

Yield and Purity :

Reaction Optimization and Conditions

Solvent and Temperature Effects

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent Polarity | CH₂Cl₂ > THF > DMF | Higher polarity reduces side reactions |

| Temperature | 0–25°C | Prevents decomposition of sulfonyl chloride |

Catalytic Systems for Cross-Coupling

| Catalyst | Ligand | Yield (%) |

|---|---|---|

| Pd(dppf)Cl₂ | Xantphos | 85 |

| Pd(OAc)₂ | BINAP | 72 |

| NiCl₂ | DPPE | 58 |

Data sourced from large-scale patent examples.

Industrial Scale Production Considerations

Continuous Flow Reactors

Purification Techniques

- Chromatography : Silica gel columns with ethyl acetate/heptane gradients.

- Crystallization : Ethanol/water mixtures for final product isolation.

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Reductive Amination | 78 | 95 | Moderate |

| Buchwald-Hartwig | 85 | 97 | High |

| Direct Sulfonylation | 70 | 93 | Low |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indolinyl moiety, leading to the formation of oxindole derivatives.

Reduction: Reduction reactions can target the nitro group (if present in intermediates) or other reducible functionalities.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

Substitution: Electrophilic reagents such as bromine (Br₂) or nitrating agents like nitric acid (HNO₃).

Major Products

Oxidation: Oxindole derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Protein Kinase Inhibition

One of the primary applications of N-(4-fluorophenyl)-N-(2-(indolin-1-yl)-2-oxoethyl)pyridine-3-sulfonamide is its potential as a protein kinase inhibitor. Protein kinases are critical enzymes involved in various cellular processes, including signal transduction, cell division, and metabolism. Inhibitors targeting these enzymes can be instrumental in treating diseases such as cancer.

A study highlighted the synthesis of indoline derivatives that function as protein kinase inhibitors, showcasing their effectiveness against hyperproliferative diseases. The structure of this compound positions it favorably for similar applications, potentially leading to novel therapeutic agents for cancer treatment .

Antiviral Activity

Recent research has indicated that compounds with indole and pyridine structures may exhibit antiviral properties. Specifically, derivatives designed to inhibit the RNA-dependent RNA polymerase (RdRp) of viruses such as dengue virus have shown promise. The ability of this compound to interfere with viral replication pathways could be explored further in the context of antiviral drug development .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its efficacy and selectivity as a therapeutic agent. Researchers can modify various components of the molecule to enhance its biological activity while minimizing side effects.

Molecular Modifications

Modifications to the fluorophenyl and indoline moieties can lead to enhanced binding affinity to target proteins or improved pharmacokinetic properties. For instance, altering substituents on the indoline ring or modifying the sulfonamide group could yield derivatives with improved potency against specific kinases or viral targets .

Case Study: Indoline Derivatives in Cancer Therapy

A notable case study involved a series of indoline derivatives, including those structurally related to this compound, which were tested for their inhibitory effects on various cancer cell lines. Results indicated that these compounds could effectively reduce cell viability in specific cancer types, supporting their potential use as anticancer agents .

Case Study: Antiviral Efficacy Against Dengue Virus

In another study focusing on antiviral efficacy, compounds similar to this compound were evaluated for their ability to inhibit dengue virus replication. The findings suggested that structural analogs could significantly reduce viral load in infected cell cultures, indicating a promising avenue for further exploration in antiviral drug design .

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-N-(2-(indolin-1-yl)-2-oxoethyl)pyridine-3-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic natural substrates of certain enzymes, leading to inhibition or modulation of their activity. The fluorophenyl and indolinyl groups may enhance binding affinity and specificity, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Structural Analogues with Fluorinated Aromatic Groups

- Compound 6h/6i/6j (): These compounds contain bis(4-fluorophenyl)methyl groups attached to piperazine or sulfonamide backbones. They exhibit melting points (132–230°C) and yields ranging from 58% to 83%. The fluorophenyl groups likely enhance lipophilicity and metabolic stability, similar to the target compound .

- Example 53 () : Contains a 5-fluoro-3-(3-fluorophenyl)chromen-4-one moiety. The dual fluorine substitution may increase electronic withdrawal, affecting reactivity and intermolecular interactions. Its melting point (175–178°C) aligns with fluorinated aromatics in .

Sulfonamide Derivatives

- Compound 4l () : N-(2-(4-(bis(4-Fluorophenyl)methyl)piperazin-1-yl)-2-oxoethyl)-3-nitrobenzenesulfonamide shares the sulfonamide group and fluorophenyl substituents. The nitro group at the benzene ring may reduce solubility compared to the pyridine-3-sulfonamide in the target compound, impacting bioavailability .

- Compounds in : Pyridine- and pyrimidine-linked sulfonamides (e.g., 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide) demonstrate substituent-dependent properties. Molecular weights (~493.53 g/mol) and sulfur content (~6.69%) suggest moderate polarity, comparable to the target compound .

Heterocyclic Components

- Indolin vs. Piperazine Moieties: Compounds in (e.g., 6k, 6l) use piperazine rings, while the target compound incorporates an indolin group.

- Chromen-4-one Derivatives () : The fused bicyclic system in chromen-4-one compounds introduces rigidity, which contrasts with the flexible 2-oxoethyl linker in the target compound. Rigidity often correlates with higher melting points and crystallinity .

Physicochemical Properties

Biological Activity

N-(4-fluorophenyl)-N-(2-(indolin-1-yl)-2-oxoethyl)pyridine-3-sulfonamide is an indoline derivative with significant biological activity, particularly in the realm of medicinal chemistry. This compound has been studied for its potential therapeutic applications, including anti-inflammatory, antimicrobial, and neuroprotective effects. Below is a detailed examination of its biological activity, supported by data tables and research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

This structure features a pyridine ring, an indoline moiety, and a sulfonamide group, which are known to contribute to its biological properties.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit anti-inflammatory properties through the inhibition of pro-inflammatory cytokines and pathways such as NF-κB signaling. For instance, studies have shown that certain indoline derivatives can block the phosphorylation of P65 protein, a key component in the NF-κB pathway, leading to reduced inflammation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial effects. In a study involving various indoline derivatives, it was found that compounds with similar structures demonstrated moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) for these compounds ranged from 100 to 400 µg/mL .

Neuroprotective Effects

The neuroprotective potential of this compound has been highlighted in studies focusing on its ability to protect neuronal cells from oxidative stress and neurotoxicity. For example, related compounds have shown the ability to reduce reactive oxygen species (ROS) generation and inhibit amyloid-beta aggregation, which are critical factors in neurodegenerative diseases such as Alzheimer's .

Table 1: Biological Activities of Related Indoline Derivatives

| Compound Name | Activity Type | IC50 Value (µM) | Notes |

|---|---|---|---|

| Compound A | Anti-inflammatory | 3.08 | Inhibits NF-κB pathway |

| Compound B | Antimicrobial | 200 | Active against Gram-positive bacteria |

| Compound C | Neuroprotective | 2.91 | Reduces ROS generation |

| This compound | TBD | Potentially active based on structural similarities |

Synthesis and Pharmacological Evaluation

The synthesis of this compound involves multi-step organic reactions typically starting from readily available indoline derivatives and pyridine sulfonamides. The pharmacological evaluation includes testing for cytotoxicity, enzyme inhibition (e.g., carbonic anhydrases), and overall therapeutic efficacy in preclinical models.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing N-(4-fluorophenyl)-N-(2-(indolin-1-yl)-2-oxoethyl)pyridine-3-sulfonamide?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, including:

- Amide bond formation between sulfonamide and indolin-1-yl intermediates under coupling agents like EDC/HOBt.

- Nucleophilic substitution for introducing the fluorophenyl group, often requiring catalysts such as palladium or copper in solvents like DMF or toluene .

- Stepwise monitoring via TLC or HPLC to ensure intermediate purity. Reaction conditions (e.g., inert atmosphere, 60–80°C) are critical for yield optimization .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm proton environments and carbon backbone .

- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation .

- Infrared (IR) Spectroscopy : To identify functional groups like sulfonamide (S=O stretch at ~1350 cm⁻¹) and carbonyl (C=O at ~1650 cm⁻¹) .

Q. What are the primary biological targets or assays used for initial screening of this compound?

- Methodological Answer :

- Enzyme inhibition assays : Kinase targets (e.g., Met kinase) using fluorescence-based or radiometric assays .

- Cellular viability assays : MTT or CellTiter-Glo in cancer cell lines (e.g., GTL-16 gastric carcinoma) to assess antiproliferative activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Dose-response curve validation : Ensure consistent IC50 measurements across multiple assays.

- Structural analogs comparison : Compare activity of derivatives (e.g., fluorophenyl vs. methoxyphenyl substitutions) to identify SAR trends .

- Off-target profiling : Use kinome-wide screening to rule out nonspecific interactions .

Q. What computational strategies are effective for predicting target interactions and optimizing binding affinity?

- Methodological Answer :

- Molecular docking : Tools like AutoDock Vina to model interactions with kinase ATP-binding pockets .

- QSAR modeling : Leverage substituent electronic parameters (Hammett constants) to predict activity enhancements .

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

- Methodological Answer :

- Solvent optimization : Replace DMF with acetonitrile for reduced side reactions .

- Catalyst screening : Test Pd(OAc)₂ vs. PdCl₂ for cross-coupling efficiency .

- Temperature gradients : Use microwave-assisted synthesis at 100°C for faster reaction times .

Q. What crystallographic strategies confirm the 3D structure of this compound?

- Methodological Answer :

- Single-crystal X-ray diffraction : Use SHELXL for refinement; monitor Flack parameter for absolute configuration .

- Twinned data handling : Apply HKL-3000 for integration and scaling of challenging datasets .

Data Contradiction Analysis Example

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.